3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2,4-dichlorobenzoyl chloride under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with potassium permanganate can yield corresponding carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding. Its halogenated structure makes it a useful tool for investigating halogen bonding in biological systems.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid: This compound shares the bromophenyl group but differs in its overall structure and functional groups.
2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid: Similar to the previous compound, it contains the bromophenyl group but has different substituents.
Uniqueness
3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole is unique due to its multiple halogen atoms and pyrazole core. This combination of features imparts distinct chemical reactivity and potential for diverse applications. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and interactions with various biological targets.
Properties
Molecular Formula |
C21H11Br2Cl3N2 |
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Molecular Weight |
557.5 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C21H11Br2Cl3N2/c22-14-5-1-3-12(9-14)20-19(26)21(13-4-2-6-15(23)10-13)28(27-20)18-8-7-16(24)11-17(18)25/h1-11H |
InChI Key |
MJSSVHHTBXVXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Br)Cl |
Origin of Product |
United States |
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